An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde
An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde
Foreword: A Molecule of Strategic Importance
In the landscape of modern medicinal chemistry and materials science, certain molecular scaffolds emerge as exceptionally valuable due to their inherent structural and reactive characteristics. 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde (CAS No: 342037-21-2) is one such molecule. This guide provides an in-depth analysis of its chemical properties, from its synthesis and spectroscopic signature to its reactivity and applications. As a bifunctional molecule incorporating the reactive aldehyde of a salicylaldehyde core with the versatile, hydrogen-bond accepting nature of a pyridine ring, it represents a strategic building block for the synthesis of novel pharmaceutical agents and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.
Synthesis: The Power of Palladium-Catalyzed Cross-Coupling
The most efficient and widely adopted method for the synthesis of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology provides a robust pathway for the formation of carbon-carbon bonds, in this case, linking the salicylaldehyde and pyridine rings.[1]
The strategic advantage of the Suzuki coupling lies in its high functional group tolerance and relatively mild reaction conditions, which prevent the degradation of the sensitive aldehyde and hydroxyl moieties.[2] The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organohalide. For this target molecule, two primary convergent strategies are viable:
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Strategy A: Coupling of 5-bromosalicylaldehyde with pyridine-4-boronic acid.
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Strategy B: Coupling of 4-bromopyridine with 2-formyl-4-hydroxyphenylboronic acid.
Strategy A is often preferred due to the commercial availability and stability of the starting materials.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative, self-validating framework. Optimization may be required based on specific reagent batches and laboratory conditions.
Materials:
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5-bromosalicylaldehyde (1.0 equiv)
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Pyridine-4-boronic acid (1.2-1.5 equiv)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)[2]
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Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)[2]
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)[2]
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Inert Gas (Argon or Nitrogen)
Procedure:
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Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromosalicylaldehyde, pyridine-4-boronic acid, and the base.
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Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas. This cycle should be repeated at least three times to ensure the exclusion of oxygen, which can deactivate the palladium catalyst.[3]
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Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Subsequently, add the anhydrous, degassed solvent via syringe.
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Reaction: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring.[2]
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Monitoring: The reaction's progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 12-24 hours).[3]
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Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde as a solid.[1]
Visualization: The Suzuki-Miyaura Catalytic Cycle
The causality behind this synthesis is elegantly described by its catalytic cycle, which regenerates the active catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Structural and Spectroscopic Profile
| Property | Value / Description |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
| Physical Form | Solid[3] |
| CAS Number | 342037-21-2 |
Predicted Spectroscopic Data
The following table summarizes the expected key signals in various spectroscopic analyses.
| Technique | Feature | Predicted Chemical Shift / Frequency | Justification |
| ¹H NMR | Phenolic Proton (-OH) | δ 10.5-11.5 ppm (s, broad) | Intramolecular hydrogen bonding to the aldehyde carbonyl deshields this proton significantly. |
| Aldehyde Proton (-CHO) | δ 9.8-10.0 ppm (s) | The strong electron-withdrawing nature of the carbonyl group causes significant downfield shift. | |
| Pyridine Protons (α to N) | δ 8.6-8.8 ppm (d) | Protons adjacent to the electronegative nitrogen atom are strongly deshielded. | |
| Pyridine Protons (β to N) | δ 7.5-7.7 ppm (d) | Less deshielded than α-protons. | |
| Benzene Ring Proton (ortho to -CHO) | δ 7.8-8.0 ppm (d) | Deshielded by the anisotropic effect of the adjacent aldehyde. | |
| Benzene Ring Protons (meta/ortho to -OH) | δ 7.0-7.6 ppm (m) | Complex multiplet arising from coupling and substitution effects. | |
| ¹³C NMR | Carbonyl Carbon (-CHO) | δ 190-195 ppm | Characteristic chemical shift for aldehyde carbonyls. |
| Phenolic Carbon (C-OH) | δ 160-165 ppm | The oxygen atom causes a strong downfield shift. | |
| Pyridine Carbons (α to N) | δ 150-155 ppm | Deshielded by the adjacent nitrogen. | |
| Aromatic Carbons | δ 115-145 ppm | A complex set of signals corresponding to the remaining aromatic carbons. | |
| IR Spectroscopy | O-H Stretch | 3200-3400 cm⁻¹ (broad) | Broadness indicates hydrogen bonding. |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ (sharp) | Typical for sp² C-H bonds. | |
| Aldehyde C-H Stretch | ~2750, ~2850 cm⁻¹ (two weak bands) | A characteristic Fermi doublet for aldehydes. | |
| C=O Stretch (Aldehyde) | 1650-1670 cm⁻¹ (strong, sharp) | Conjugation and hydrogen bonding lower the frequency from a typical aldehyde (~1720 cm⁻¹). | |
| Aromatic C=C/C=N Stretches | 1450-1600 cm⁻¹ (multiple bands) | Vibrations characteristic of the benzene and pyridine rings. | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 199 | Corresponds to the molecular weight of the compound. |
| (EI) | [M-H]⁺ Fragment | m/z = 198 | Loss of the labile aldehydic proton. |
| [M-CHO]⁺ Fragment | m/z = 170 | Loss of the formyl group. |
Chemical Reactivity and Synthetic Utility
The true value of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde lies in its dual reactivity, making it a versatile synthon for constructing complex molecular architectures.
Schiff Base (Imine) Formation
The aldehyde functional group is highly electrophilic and readily undergoes condensation with primary amines to form stable imine derivatives, also known as Schiff bases. This reaction is a cornerstone of combinatorial chemistry and drug discovery for rapidly generating molecular diversity.
Reaction Causality: The reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine. A subsequent dehydration step yields the final imine product.
Workflow: Synthesis of Schiff Base Derivatives
Caption: General experimental workflow for the synthesis of Schiff bases.
Applications in Drug Discovery and Materials Science
The structural motifs within this molecule are of significant interest to the pharmaceutical industry. The hydroxypyridine fragment is considered a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. The pyridine nitrogen acts as a potent hydrogen bond acceptor, a critical interaction for molecular recognition and binding affinity at enzyme active sites or protein receptors.
Its utility extends to:
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Ligand Synthesis: The ability to form Schiff bases makes it an excellent precursor for multidentate ligands used in coordination chemistry and catalysis.
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API Synthesis: It serves as a key intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).
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Fluorescent Probes: The conjugated π-system of the molecule can be modified to create fluorescent sensors for detecting metal ions or other analytes.
Safety and Handling
As with any laboratory chemical, proper handling is paramount.
| Safety Aspect | Guideline |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. |
| Storage | Store in a tightly sealed container in a dry, well-ventilated area under an inert atmosphere, preferably at 2-8°C. |
| Personal Protective Equipment | Wear protective gloves, safety goggles, and a lab coat. Use only in a well-ventilated area or chemical fume hood. |
Conclusion
2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is more than just a chemical compound; it is a versatile platform for innovation. Its straightforward synthesis via the robust Suzuki-Miyaura coupling, combined with the strategic placement of its reactive hydroxyl and aldehyde groups and the biologically significant pyridine moiety, makes it an invaluable tool for chemists. The predictive spectroscopic analysis provided herein offers a solid foundation for its characterization, while its demonstrated reactivity opens avenues for the rapid development of novel compounds. For researchers aiming to construct complex, functional molecules for pharmaceutical or material applications, 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde represents a building block of exceptional potential.
References
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Buchwald, S. L., & Martin, R. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
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Bentham Science Publishers. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Bentham Science Publishers. [Link]
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Diva-Portal.org. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]
